tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate hydrochloride
Overview
Description
4-(4-Boc-piperazino)pyrimidine hydrochloride is a versatile chemical compound with the molecular formula C13H21ClN4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Boc-piperazino)pyrimidine hydrochloride typically involves the protection of piperazine with a tert-butoxycarbonyl (Boc) group, followed by the reaction with pyrimidine derivatives. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for 4-(4-Boc-piperazino)pyrimidine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is also common .
Chemical Reactions Analysis
Types of Reactions
4-(4-Boc-piperazino)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce piperazine derivatives .
Scientific Research Applications
4-(4-Boc-piperazino)pyrimidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Boc-piperazino)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at the pyrimidine ring. This compound can modulate various biochemical pathways, making it valuable in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Such as trimetazidine, ranolazine, and aripiprazole.
Pyrimidine derivatives: Including cytosine, thymine, and uracil.
Uniqueness
4-(4-Boc-piperazino)pyrimidine hydrochloride is unique due to its combination of the Boc-protected piperazine and pyrimidine moieties. This dual functionality allows for diverse chemical modifications and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-pyrimidin-4-ylpiperazine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.ClH/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11;/h4-5,10H,6-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRUXAAEJIXVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634468-87-4 | |
Record name | 1-Piperazinecarboxylic acid, 4-(4-pyrimidinyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634468-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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